1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS No.: 42443-04-9
Cat. No.: VC6193076
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42443-04-9 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | 1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3 |
| Standard InChI Key | LVLHMCKNLKOGLT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a partially saturated quinoline ring system. Key features include:
-
A 3,4-dihydroquinoline core, which introduces partial saturation at the 3rd and 4th positions of the quinoline ring.
-
A hydroxyl group at the 6-position, contributing to polarity and hydrogen-bonding potential.
-
An acetyl group at the 1-position, which modulates electronic properties and reactivity.
The SMILES notation and InChIKey provide unambiguous identifiers for its stereoelectronic configuration.
| Property | Value | Source |
|---|---|---|
| Predicted Boiling Point | 403.7±45.0 °C | |
| Density | 1.3±0.1 g/cm³ | |
| Collision Cross Section | 140.9–153.5 Ų (adducts) |
The compound’s hydroxyl and carbonyl groups suggest moderate polarity, aligning with its predicted solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) .
Synthesis and Reaction Pathways
Industrial-Scale Synthesis
The most efficient route involves intramolecular Friedel-Crafts alkylation of -(4-methoxyphenyl)-3-chloropropionamide (IV) using Lewis acids. Key steps include:
-
Reaction Conditions:
-
Mechanistic Insights:
-
Yield and Purity:
Comparative Analysis of Catalysts
The choice of Lewis acid significantly impacts reaction efficiency:
| Catalyst | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| 2 hours | 92.9 | 99.2 | |
| 4 hours | 85.3 | 97.5 | |
| 3.5 hours | 88.7 | 98.1 |
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound’s acetyl and hydroxy groups enable diverse derivatization:
-
Acetylation: The hydroxyl group can be acetylated using acetic anhydride to protect the phenol during further reactions.
-
Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, though this is rarely employed due to steric hindrance.
Dichloroacetyl Derivative
A structurally related compound, -dichloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (), demonstrates altered reactivity due to electron-withdrawing chlorine atoms. Key differences include:
-
Enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions.
-
Reduced solubility in polar solvents compared to the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume